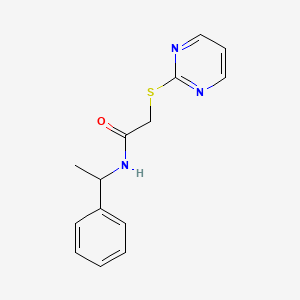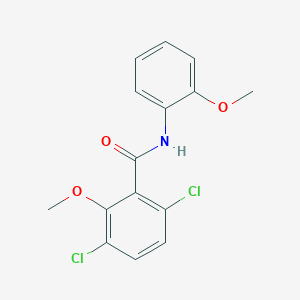![molecular formula C19H14F3N3O2 B5581232 4-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5581232.png)
4-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H14F3N3O2 and its molecular weight is 373.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.10381118 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties Research has demonstrated the utility of similar compounds in synthesizing a wide range of chemical structures. For instance, the synthesis of thiazolo and triazolo pyrimidines, as well as pyrimido triazine derivatives, highlights the role of related compounds in creating novel chemical entities with potential biological activities (Haiza et al., 2000). These syntheses involve complex chemical reactions, including alkylation and cyclisation, underscoring the importance of such compounds in medicinal chemistry and drug design.
Biological Activities and Pharmacological Potential Compounds with structural similarities have been explored for their biological activities. For example, the synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been conducted to investigate their antimicrobial and antioxidant activities. These studies have revealed moderate to good binding energies of the compounds on target proteins, indicating their potential as therapeutic agents (Flefel et al., 2018). Another study focused on the design, synthesis, and cardiotonic activities of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, showing clear cardiotonic effects for certain compounds compared to a known drug, levosimendan (Wang et al., 2008). These findings highlight the potential of such compounds in developing new treatments for cardiovascular diseases.
Drug Metabolism and Pharmacokinetics Research into the metabolism of similar compounds, such as flumatinib, in chronic myelogenous leukemia (CML) patients provides insights into the metabolic pathways relevant to "4-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide". The main metabolites identified include products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, along with phase II glucuronidation and acetylation products (Gong et al., 2010). Understanding these metabolic pathways is crucial for optimizing the pharmacokinetic profiles of related drugs and improving their therapeutic efficacy.
Properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-12-5-10-17(25-24-12)27-16-8-6-13(7-9-16)18(26)23-15-4-2-3-14(11-15)19(20,21)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWXHSJGJNTNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5581156.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5581165.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5581176.png)
![2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)-2-pyrimidinyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5581184.png)
![4-{4-[4-(butylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5581185.png)

![1-cyclopentyl-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5581197.png)
![2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole](/img/structure/B5581206.png)
![1-{2-methyl-5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]phenyl}-2-pyrrolidinone hydrochloride](/img/structure/B5581210.png)
![3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-1-methylquinolin-2(1H)-one](/img/structure/B5581212.png)

![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5581222.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5581245.png)
